![molecular formula C9H15NO B2575137 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 1822297-06-2](/img/structure/B2575137.png)

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

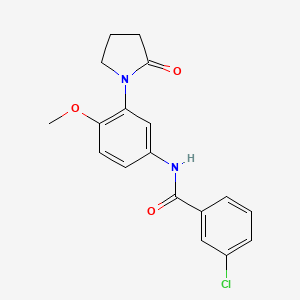

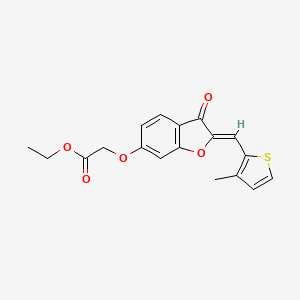

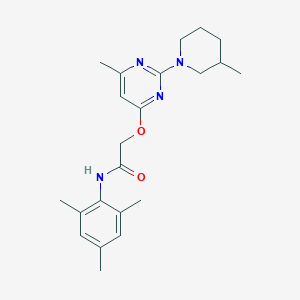

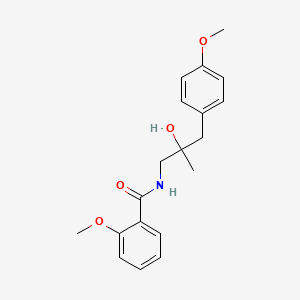

Beschreibung

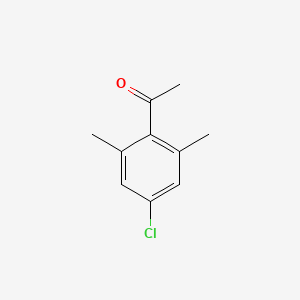

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” is a chemical compound with the empirical formula C9H15NO . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” were not found, related compounds such as diazabicyclo[2.2.1]heptane structures can be synthesized via initial asymmetric Michael addition of a triketopiperazine (TKP), followed by TKP manipulations involving ring-opening .

Molecular Structure Analysis

The molecular structure of “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” includes a bicyclo[2.2.1]heptane core . The SMILES string representation of the molecule is O=C(N)CC1C@([H])C[C@]2([H])C1 .

Physical And Chemical Properties Analysis

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” is a solid substance . Its molecular weight is 153.22 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamides

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” can be used in the synthesis of sulfonamides. In a study, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .

Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This process could potentially involve “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide”.

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This suggests that “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” could potentially be used in similar reactions to synthesize other bicyclic sulfonamide derivatives.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS07 applies to this compound . The hazard statement H319 (Causes serious eye irritation) and the precautionary statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are associated with this compound .

Eigenschaften

IUPAC Name |

N-[(2S)-2-bicyclo[2.2.1]heptanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7?,8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURAXMRQNAFYID-HACHORDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)

![(2-chlorophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2575061.png)

![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)

![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)

![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2575077.png)